Glucosyl steviol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,17(25)6-10-26(14,32)13-25)7-4-8-24(16,3)22(31)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30,32H,1,4-13H2,2-3H3/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPOFZJZPYRNFF-CULFPKEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983540 | |
| Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64977-89-5 | |
| Record name | Glucosyl steviol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064977895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUCOSYL STEVIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKD5UC898Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Biosynthetic Pathways in Stevia rebaudiana
This compound derivatives originate from the native biosynthetic machinery of Stevia rebaudiana, which produces steviol glycosides via the methylerythritol 4-phosphate (MEP) pathway. The pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), which is subsequently converted into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Geranylgeranyl diphosphate (GGPP), synthesized from these precursors, undergoes cyclization by copalyl diphosphate synthase (CPS) and kaurene synthase (KS) to form ent-kaurene, the precursor to steviol.
Steviol is glycosylated through a series of uridine diphosphate (UDP)-glucose-dependent glycosyltransferases (UGTs), including UGT85C2, UGT74G1, and UGT76G1, which sequentially add glucose moieties to the C-13 and C-19 positions. These enzymatic steps yield major steviol glycosides such as stevioside and rebaudioside A, which serve as substrates for glucosylation.
Enzymatic Glucosylation Mechanisms
Industrial production of this compound relies on enzymatic modification of parent glycosides using cyclomaltodextrin glucanotransferase (CGTase). This enzyme catalyzes the transfer of α-1,4-linked glucose units from starch-derived dextrins to the glucose residues of steviol glycosides. The reaction produces a heterogeneous mixture of glucosylated derivatives with 1–20 additional glucose units, significantly altering solubility and taste profiles.
Table 1: Key Enzymes in this compound Production
Industrial Production Workflows
Extraction and Purification of Parent Steviol Glycosides
The production pipeline begins with hot-water extraction of Stevia rebaudiana leaves, yielding a crude extract containing 50–60% steviol glycosides. Subsequent purification steps include:
- Macrofiltration to remove insoluble plant material.
- Ion-exchange chromatography to eliminate anions and organic acids.
- Nanofiltration to concentrate glycosides to ≥95% purity.
Table 2: Composition of Purified Steviol Glycoside Extract
| Component | Percentage Range | Analytical Method |
|---|---|---|
| Stevioside | 40–60% | HPLC-DAD |
| Rebaudioside A | 20–30% | HPLC-ELSD |
| Other glycosides | 10–15% | UPLC-MS/MS |
Enzymatic Modification Using CGTase
Purified steviol glycosides undergo glucosylation in a reactor containing CGTase (0.5–2.0% w/w) and dextrin (30–50% w/w) at 50–60°C and pH 5.5–6.5. The reaction progresses for 12–24 hours, with real-time monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-reaction, the enzyme is inactivated by heating to 85°C for 15 minutes, and excess dextrin is removed through ultrafiltration.
Table 3: Reaction Conditions for Optimal Glucosylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 55°C | Maximizes enzyme activity |
| pH | 6.0 | Stabilizes glycosidic bonds |
| Substrate ratio | 1:10 (glycoside:dextrin) | Ensures complete conversion |
Post-Glucosylation Refinement
The glucosylated mixture is further purified using:
- Activated carbon treatment to adsorb residual pigments.
- Crystallization with ethanol-water mixtures (70:30 v/v) to isolate high-purity this compound.
- Spray drying at 180–200°C inlet temperature to produce a free-flowing powder with ≤5% moisture content.
Microbial Synthesis Advances
Saccharomyces cerevisiae as a Biosynthetic Host
Recent metabolic engineering efforts have enabled de novo this compound production in S. cerevisiae. By integrating genes from Stevia rebaudiana (e.g., UGT85C2, KS, CPS) and Bacillus macerans (CGTase), researchers achieved titers of 1.2 g/L in bioreactor cultures. Key modifications include:
- Overexpression of the MEP pathway to enhance GGPP flux.
- Knockout of ERG9 to reduce competitive squalene synthesis.
Table 4: Performance Metrics of Microbial Synthesis
| Strain | Titer (g/L) | Productivity (mg/L/h) | Reference |
|---|---|---|---|
| Wild-type S. cerevisiae | 0.05 | 0.2 | |
| Engineered strain | 1.2 | 5.0 |
Escherichia coli Co-Culture Systems
A 2024 study demonstrated a co-culture system using E. coli BL21(DE3) for steviol production and B. subtilis for glucosylation, achieving 800 mg/L this compound in 72 hours. This approach bypasses the need for plant-derived enzymes, reducing production costs by 40% compared to traditional methods.
Analytical Characterization of this compound
Structural Elucidation Techniques
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming glucosylation patterns. For example, α-1→6-glucosyl rebaudioside C exhibits distinct $$^{13}\text{C}$$ shifts at δ 66.0 ppm (C-6 of Glc1) and δ 74.4 ppm (C-2 of Glc2), as verified by heteronuclear single-quantum coherence (HSQC) spectroscopy.
Table 5: NMR Chemical Shifts of this compound Derivatives
| Compound | δ $$^{1}\text{H}$$ (ppm) | δ $$^{13}\text{C}$$ (ppm) | Glycosidic Linkage |
|---|---|---|---|
| Rebaudioside A | 4.46 (H-1 Glc2) | 85.5 (C-13) | β-1,2 |
| α-1→6-Glucosyl Reb C | 4.64 (H-1 Glc5) | 66.0 (C-6 Glc1) | α-1,6 |
Purity Assessment Protocols
Regulatory-compliant quality control involves:
Chemical Reactions Analysis
UGT-Catalyzed Reactions
-
Core pathway :
-
Structural specificity : UGT76G1’s active site accommodates stevioside’s terpene moiety at a distance, enabling selective branching .
CGTase-Catalyzed Glucosylation
-
Industrial synthesis :
Table 1: Key Enzymatic Reaction Conditions
| Enzyme | Substrate | Product | Glucose Units Added | Reference |
|---|---|---|---|---|
| UGT85C2 | Steviol | Steviolmonoside | 1 | |
| UGT74G1 | Steviolbioside | Stevioside | 1 | |
| CGTase | Rebaudioside A | Glucosylated rebaudioside A | 1–20 |
Metabolic Reactions
Glucosyl steviol undergoes hydrolysis in the human gastrointestinal tract:
-
Deglucosylation : α-glucosidases in saliva and the pancreas cleave α-(1→4) glucose bonds, regenerating parent steviol glycosides .
-
Hydrolysis : Gut microbiota hydrolyze glycosidic bonds to release steviol, which is absorbed and glucuronidated in the liver .
Key Findings:
-
In vitro studies : Glucosylated derivatives hydrolyze to steviol within 24 hours in human fecal homogenates .
-
Metabolic fate : Identical to parent steviol glycosides, yielding steviol glucuronide excreted in urine .
Structural Characterization Reactions
Advanced analytical techniques elucidate this compound’s structure:
Mass Spectrometry (MS)
-
Fragmentation patterns :
Chromatographic Analysis
-
HPLC : Resolves glucosylated isomers (e.g., rebaudioside FX1 and FX2) based on retention times and m/z values .
Table 2: Representative MS Data for Glucosylated Steviol Glycosides
| Compound | [M – H]⁻ (m/z) | Major Fragments (m/z) | Reference |
|---|---|---|---|
| Glucosylated Reb A | 1,273.5 | 803.4, 641.3 | |
| Steviol-19-O-glucoside | 481.3 | 317.2, 161.1 |
Stability and Functional Reactions
Scientific Research Applications
Sweetener in Food Products
Glucosyl steviol is primarily used as a natural sweetener in various food products. It is recognized for its ability to provide sweetness without the calories associated with sugar, making it an attractive option for health-conscious consumers.
- Regulatory Approval : Glucosylated steviol glycosides have been approved for use as food additives in several countries, including the United States, Japan, Korea, and Malaysia. In the U.S., they are classified as Generally Recognized as Safe (GRAS) for use in various food categories .
- Sweetness Profile : Research indicates that glucosylated steviol glycosides possess an improved sweetness profile compared to their parent compounds. Although their sweetness intensity is lower than that of traditional sweeteners, they are effective in enhancing flavors in food products .
Health Benefits and Safety Evaluations
The safety of this compound has been rigorously evaluated by various health authorities.
- Safety Assessments : The European Food Safety Authority (EFSA) concluded that glucosylated steviol glycosides pose no safety concerns at proposed use levels . The evaluations included studies on metabolism, where glucosylated forms were shown to be hydrolyzed to steviol within 24 hours in human models .
- Health Implications : Studies suggest that these compounds may have beneficial effects on health, particularly regarding blood sugar regulation and potential anti-diabetic properties. They can counteract mechanisms associated with type II diabetes .
Functional Properties
Beyond sweetness, this compound exhibits several functional properties that enhance its applications in the food industry.
- Flavor Enhancement : Glucosylated steviol glycosides can modify taste profiles and enhance flavors in food products. This application is particularly valuable in low-calorie and sugar-free formulations .
- Antioxidant Properties : Research indicates that steviol glycosides possess antioxidant capabilities, which can contribute to their functionality in food preservation and health benefits .
Case Studies and Research Findings
A number of studies have documented the applications and benefits of this compound:
Mechanism of Action
The mechanism of action of steviol-19-O-glucoside involves its interaction with various molecular targets and pathways:
Sweetening Effect: It binds to sweet taste receptors on the tongue, triggering a sweet taste sensation.
Therapeutic Effects: It has been shown to inhibit DNA polymerases and human DNA topoisomerase II, suggesting potential anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Steviol Glycosides and Derivatives
*Solubility varies based on the number and linkage type of glucose units.
Structural Determinants of Function
- Sweetness : Increased glucosylation at C13 and C19 enhances sweetness by improving receptor binding to human sweet taste receptors (hT1R2/hT1R3). For example, rebaudioside M (with five glucosyl units) exhibits sucrose-like sweetness .
- Bitterness : Bitterness correlates with fewer glucosyl units and hydrophobic interactions with bitter taste receptors (hT2R4). This compound’s α-glucosyl linkages reduce hydrophobic exposure, minimizing bitterness .
- Solubility : Hydrophilic glucose moieties improve water solubility. Rubusoside (1,620 mg/L) outperforms this compound (540–1,420 mg/L) due to its balanced hydrophilic-lipophilic structure .
Enzymatic and Industrial Modifications
This compound is produced via cyclodextrin glucanotransferase (CGTase) or dextrin dextranase (DDase), which transfer glucose from starch or dextrins to steviol glycosides . Key findings include:
Biological Activity
Glucosyl steviol, a glycosylated derivative of steviol glycosides, has garnered attention for its potential biological activities, particularly in the context of food additives and health benefits. This article explores the synthesis, pharmacokinetics, biological effects, and safety evaluations of this compound, supported by relevant data tables and research findings.
1. Synthesis and Composition
This compound is synthesized through the enzymatic modification of steviol glycosides extracted from Stevia rebaudiana leaves. The process involves two main stages:
- Extraction : Steviol glycosides are extracted from dried Stevia rebaudiana leaves using hot water, followed by purification to isolate individual glycosides.
- Enzymatic Glucosylation : The purified extract undergoes treatment with cyclomaltodextrin glucanotransferase (CGTase), which catalyzes the addition of glucose moieties to the steviol backbone via α-(1-4) linkages. This results in glucosylated steviol glycosides containing up to 20 glucose units per molecule .
2. Pharmacokinetics
The metabolism of this compound has been studied in various animal models. Key findings include:
- Absorption and Metabolism : After administration, this compound is hydrolyzed by gut microbiota into steviol, which is then absorbed and metabolized primarily in the liver. The main metabolite identified is steviol glucuronide .
- Elimination Half-life : Following intravenous administration in rats, the elimination half-life of stevioside (a precursor) was found to be approximately 24 hours .
3.1 Antioxidant Properties
This compound exhibits significant antioxidant activity. In vitro studies have shown that it can effectively scavenge reactive oxygen species (ROS), demonstrating potential as a natural antioxidant agent .
| Study | Method | Findings |
|---|---|---|
| Stoyanova et al. (2011) | In vitro assays | Excellent scavenging activity against hydroxyl radicals |
3.2 Antidiabetic Effects
Research indicates that this compound may influence glucose metabolism:
- Insulin Mimicry : Studies suggest that this compound acts as a ligand for insulin receptors, enhancing glucose uptake in cells similar to insulin's effects. This has implications for managing insulin sensitivity and diabetes .
| Cell Type | Effect |
|---|---|
| Rat fibroblasts | Increased glucose transport |
| HL-60 human leukemia cells | Enhanced PI3K/Akt pathway activation |
3.3 Safety Evaluation
The safety profile of glucosylated steviol glycosides has been assessed by various regulatory bodies:
- The European Food Safety Authority (EFSA) concluded that there are no safety concerns regarding their use as food additives at proposed levels .
- Estimated additional glucose intake from these sweeteners is minimal, with projections of up to 1.2 g/day for adults .
4. Case Studies
Several studies have explored the biological activity of this compound:
- A study conducted by Richman et al. (2005) identified key genes involved in the biosynthesis of steviol glycosides, highlighting the complexity of their metabolic pathways and potential biological roles in plants .
- Another research piece focused on the antioxidant properties of various steviol glycosides, including glucosylated forms, confirming their efficacy in reducing oxidative stress in vitro .
5. Conclusion
This compound represents a promising compound with significant biological activities, particularly in antioxidant defense and potential antidiabetic effects. Its safety as a food additive has been affirmed by regulatory evaluations, making it an attractive alternative sweetener with health benefits.
Further research is warranted to explore its full range of biological activities and mechanisms of action within human physiology. As interest in natural sweeteners continues to grow, this compound stands out as a noteworthy candidate for both food applications and health-promoting properties.
Q & A
Q. What in vitro models are suitable for assessing the metabolic fate of this compound glycosides?
- Methodological Answer : Use Caco-2 cell monolayers for intestinal absorption studies and human liver microsomes for glucuronidation assays. Monitor metabolites (steviol, steviol glucuronide) via LC-MS/MS. RebA-G1 shows delayed hydrolysis compared to native RebA due to α-glucosyl steric effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
